Tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of the morpholine ring, along with four methyl groups at the 2, 2, 6, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate: Another tert-butyl derivative with similar structural features.
Tert-butyl 2-ethynylmorpholine-4-carboxylate: A related compound with an ethynyl group instead of the tetramethyl substitution.
Uniqueness
Tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
tert-butyl 2,2,6,6-tetramethylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2,3)16-10(15)14-8-12(4,5)17-13(6,7)9-14/h8-9H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTSKWPRUTUGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(O1)(C)C)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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